Tecovirimat metabolite M4

Mass Balance Studies PK/ADME Bioanalytical Method Validation

Tecovirimat metabolite M4 (CAS 68422-98-0) is the pharmacologically inactive yet most abundant urinary excretion species (30.3% of dose as M4 glucuronide) of the antiviral tecovirimat. As a critical reference standard, it is uniquely qualified for quantitative bioanalysis, drug-drug interaction (DDI) assessment (CYP3A/CYP2B6 induction), and FDA/EMA-compliant pharmacokinetic modeling. Unlike generic metabolite standards, M4’s specific stereochemistry and UGT1A1/1A4-mediated origin make it essential for reliable LC-MS/MS method validation and for use as a negative control in phenotypic antiviral assays (EC50 > 100 µM).

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 68422-98-0
Cat. No. B15193497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTecovirimat metabolite M4
CAS68422-98-0
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESC1C2C1C3C=CC2C4C3C(=O)N(C4=O)N
InChIInChI=1S/C11H12N2O2/c12-13-10(14)8-4-1-2-5(7-3-6(4)7)9(8)11(13)15/h1-2,4-9H,3,12H2/t4-,5+,6+,7-,8-,9+
InChIKeyFKJJFXNAYYRHSY-OVNJMVFWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tecovirimat Metabolite M4 (CAS 68422-98-0): Pharmacologically Inactive Major Circulating Metabolite for PK/ADME Studies


Tecovirimat metabolite M4 (CAS: 68422-98-0) is the major pharmacologically inactive human metabolite of the antiviral drug tecovirimat, formed via UGT1A1/UGT1A4-mediated hydrolysis and subsequent degradation [1]. As the most abundant urinary excretion species (30.3% of dose as M4 glucuronide) and a key circulating molecule, M4 serves as a critical reference standard for quantitative bioanalysis, drug-drug interaction (DDI) assessment (CYP3A/CYP2B6 induction), and pharmacokinetic (PK) modeling of tecovirimat therapy [2].

Why Tecovirimat Metabolite M4 (CAS 68422-98-0) Cannot Be Substituted by Generic Analogs


Tecovirimat metabolite M4 is not a standalone therapeutic entity but a structurally distinct, pharmacologically inactive degradation product with a unique stereochemistry and specific metabolic origin (UGT1A1/UGT1A4 hydrolysis). Substituting M4 with a generic 'metabolite standard' or a different tecovirimat metabolite (e.g., M5 or TFMBA) would invalidate quantitative bioanalytical methods, compromise pharmacokinetic/pharmacodynamic (PK/PD) modeling accuracy, and misrepresent drug-drug interaction risk assessments [1]. Furthermore, M4's specific CYP3A and CYP2B6 induction profile, which is shared with the parent drug but absent in other metabolites, makes its distinct quantification essential for regulatory-compliant DDI studies [2].

Quantitative Differentiation Evidence for Tecovirimat Metabolite M4 (CAS 68422-98-0) Procurement


M4 Glucuronide as the Predominant Urinary Excretion Species vs. Parent Drug Tecovirimat

In human mass balance studies, the glucuronide conjugate of M4 is the single most abundant drug-related species excreted in urine, accounting for a mean of 30.3% of the administered tecovirimat dose. In contrast, the glucuronide conjugate of the parent drug tecovirimat accounts for only 24.4% of the dose [1]. This quantitative difference establishes M4 as the primary driver of renal elimination and a critical analyte for accurate PK modeling and bioequivalence assessments.

Mass Balance Studies PK/ADME Bioanalytical Method Validation

M4 Pharmacological Inactivity: A Critical Negative Control for Antiviral Assays vs. Tecovirimat

Tecovirimat metabolite M4, along with M5 and TFMBA, has been definitively shown to lack pharmacological activity against orthopoxviruses, as stated in the FDA label [1]. This is in direct contrast to the parent drug tecovirimat, which exhibits potent antiviral activity with EC50 values of 0.01 µM against vaccinia virus and 0.05 µM against ectromelia virus . This binary activity difference makes M4 an essential negative control and selectivity marker in antiviral screening and resistance monitoring assays.

Antiviral Drug Development Mechanism of Action Studies In Vitro Pharmacology

M4 and Tecovirimat as CYP3A/2B6 Inducers: Shared Liability, Distinct Analytical Need

Both tecovirimat and its M4 metabolite are established inducers of cytochrome P450 enzymes CYP3A and CYP2B6, leading to potential reductions in plasma exposures of sensitive substrates [1]. While this liability is shared, the distinct structural and chromatographic properties of M4 necessitate its separate quantification in clinical DDI studies to accurately assess the contribution of the metabolite to overall CYP induction [2]. Unlike M5 or TFMBA, M4's induction profile is specifically noted in regulatory documents.

Drug-Drug Interaction (DDI) Risk Assessment Hepatocyte Induction Assays Regulatory ADME

M4 as the Primary UGT1A1/UGT1A4 Metabolic Probe in Tecovirimat Disposition

Tecovirimat metabolite M4 is formed via a two-step process: initial hydrolysis mediated by UGT1A1 and UGT1A4, followed by degradation [1]. While tecovirimat itself is also a substrate of these UGT enzymes, M4 is the only major circulating metabolite that directly reflects UGT1A1/UGT1A4 activity without further glucuronidation being the predominant plasma form [2]. In contrast, M5 is formed via deamination of M4, and TFMBA is a distinct hydrolytic fragment, making M4 the most direct and abundant probe for UGT-mediated tecovirimat metabolism.

Metabolic Pathway Elucidation UGT Enzyme Phenotyping In Vitro Metabolism

Recommended Research and Industrial Applications for Tecovirimat Metabolite M4 (CAS 68422-98-0)


Quantitative Bioanalysis and LC-MS/MS Method Development for Tecovirimat PK Studies

M4 is the essential reference standard for developing and validating LC-MS/MS methods to quantify tecovirimat and its metabolites in plasma and urine. Given that M4 glucuronide is the most abundant urinary species (30.3% of dose) and M4 is a major circulating molecule, robust calibration curves and quality control samples using authenticated M4 material are mandatory for FDA/EMA-compliant pharmacokinetic studies [1].

In Vitro Drug-Drug Interaction (DDI) Assessment and CYP Induction Screening

Tecovirimat and its M4 metabolite are both inducers of CYP3A and CYP2B6. Therefore, in vitro hepatocyte induction assays must include M4 as a test article to fully characterize the DDI liability of tecovirimat. Procuring M4 enables the generation of data required by regulatory agencies for product labeling and safe co-administration guidance [2].

Antiviral Selectivity Profiling and Resistance Monitoring in Orthopoxvirus Research

M4 is pharmacologically inactive against orthopoxviruses (EC50 > 100 µM), while tecovirimat is highly potent (EC50 = 0.01 µM). This binary difference makes M4 an ideal negative control and counter-screen in phenotypic antiviral assays, ensuring that observed activity is specific to the parent drug and not confounded by metabolite interference .

Metabolic Pathway Elucidation and UGT Enzyme Phenotyping

M4 is formed directly by UGT1A1 and UGT1A4, making it a specific probe for assessing the activity of these enzymes in recombinant systems or human hepatocytes. Quantifying M4 formation rates allows researchers to investigate genetic polymorphisms or drug-induced changes in UGT activity that may impact tecovirimat exposure and efficacy [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tecovirimat metabolite M4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.